Pan-HER-IN-2: A Technical Guide on Target Profile and Selectivity
Pan-HER-IN-2: A Technical Guide on Target Profile and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target profile and selectivity of pan-HER-IN-2, a reversible and orally active pan-HER inhibitor. The information presented herein is intended to support research and drug development efforts within the field of oncology and kinase inhibitor discovery.
Introduction to pan-HER-IN-2
The human epidermal growth factor receptor (HER) family of receptor tyrosine kinases, comprising EGFR (HER1), HER2, HER3, and HER4, plays a critical role in cell proliferation, survival, and differentiation.[1][2] Dysregulation of HER signaling is a key driver in the pathogenesis of various cancers.[1] Pan-HER inhibitors, which simultaneously target multiple members of the HER family, represent a therapeutic strategy to overcome resistance mechanisms associated with single-target agents.[1] Pan-HER-IN-2 (also known as Compound C6) is a reversible, orally active pan-HER inhibitor that has demonstrated potent activity against key members of the HER family.[3]
Target Profile and Selectivity
The inhibitory activity of pan-HER-IN-2 has been characterized through biochemical assays, with specific IC50 values determined for multiple HER family members. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.
Table 1: Biochemical Potency of pan-HER-IN-2 Against HER Family Kinases
| Target | IC50 (nM) |
| EGFR | 0.72 |
| HER2 | 75.1 |
| HER4 | 2.0 |
| EGFR (T790M/L858R) | 8.2 |
Data sourced from MedchemExpress.[3]
The data indicates that pan-HER-IN-2 is a potent inhibitor of EGFR and HER4, with sub-nanomolar to low nanomolar activity. It also demonstrates significant activity against the clinically relevant EGFR T790M/L858R mutant, which is a common mechanism of resistance to first and second-generation EGFR inhibitors. The selectivity profile shows a less potent inhibition of HER2 compared to EGFR and HER4.
Mechanism of Action
Pan-HER-IN-2 functions as an ATP-competitive inhibitor, binding to the kinase domain of the HER receptors. This binding event prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for tumor cell growth and survival.[4] By inhibiting multiple HER family members, pan-HER-IN-2 can abrogate the signaling from both homodimers and heterodimers of the receptors, potentially leading to a more comprehensive and durable anti-tumor response.
Experimental Protocols
The following are detailed methodologies representative of the key experiments used to determine the target profile of pan-HER inhibitors like pan-HER-IN-2.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
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Recombinant human EGFR, HER2, and HER4 kinase domains
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pan-HER-IN-2 (Compound C6)
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ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
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Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)
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ATP
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Substrate peptide (e.g., Poly(Glu, Tyr))
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384-well plates
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Luminometer
Procedure:
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Compound Preparation: Prepare a serial dilution of pan-HER-IN-2 in DMSO, and then dilute further in kinase buffer.
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Reaction Setup: In a 384-well plate, add 1 µl of the diluted pan-HER-IN-2 or DMSO (vehicle control).
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Enzyme Addition: Add 2 µl of the respective HER kinase (EGFR, HER2, or HER4) in kinase buffer.
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Initiation of Reaction: Add 2 µl of a mixture of the substrate peptide and ATP to initiate the kinase reaction.
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Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
-
Signal Measurement: Incubate at room temperature for 30 minutes and then measure the luminescence using a plate reader.
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Data Analysis: The luminescent signal is correlated with the amount of ADP produced. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Radiolabeled Kinase Assay
This method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate by the kinase.
Materials:
-
Recombinant human EGFR, HER2, and HER4 kinase domains
-
pan-HER-IN-2 (Compound C6)
-
[γ-³²P]ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr))
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, substrate peptide, and kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of pan-HER-IN-2 or DMSO to the reaction mixture.
-
Initiation of Reaction: Initiate the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
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Termination of Reaction: Stop the reaction by spotting the mixture onto phosphocellulose paper.
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Washing: Wash the phosphocellulose paper extensively with a suitable buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.
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Radioactivity Measurement: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
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Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percentage of inhibition for each concentration of pan-HER-IN-2 and determine the IC50 value.
Visualizations
HER Signaling Pathway Inhibition
Caption: Inhibition of HER signaling pathways by pan-HER-IN-2.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of pan-HER-IN-2.
